(7-Bromo-2-fluoro-benzofuran-5-yl)methanol
Description
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol (CAS: 2306265-65-4) is a halogenated benzofuran derivative with the molecular formula C₉H₆BrFO₂ and a molar mass of 245.05 g/mol . The compound features a benzofuran core substituted with bromine at the 7-position, fluorine at the 2-position, and a hydroxymethyl (-CH₂OH) group at the 5-position. Benzofuran derivatives are pharmacologically significant, often exhibiting antimicrobial, antifungal, and antitumor activities . However, specific biological data for this compound remain unreported in the available literature.
Properties
IUPAC Name |
(7-bromo-2-fluoro-1-benzofuran-5-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-2-5(4-12)1-6-3-8(11)13-9(6)7/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDOACLIAZHNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=C(O2)F)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromo-2-fluoro-benzofuran-5-yl)methanol typically involves the bromination and fluorination of benzofuran derivatives followed by the introduction of a methanol group. One common method includes the following steps:
Bromination: Benzofuran is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The brominated benzofuran is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methanol Introduction:
Industrial Production Methods: Industrial production of (7-Bromo-2-fluoro-benzofuran-5-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Types of Reactions:
Oxidation: (7-Bromo-2-fluoro-benzofuran-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of benzofuran-5-carboxylic acid or benzofuran-5-aldehyde.
Reduction: Formation of various benzofuran-5-yl alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromo-2-fluoro-benzofuran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the benzofuran scaffold critically influence physicochemical and biological properties. Key comparisons include:
a. Halogen Substitution Patterns
- (7-Bromo-2-fluoro-benzofuran-5-yl)methanol: The bromine (electron-withdrawing) at the 7-position and fluorine (strongly electron-withdrawing) at the 2-position create distinct electronic environments. These substitutions may enhance electrophilic reactivity or influence binding to biological targets .
- (5-Bromo-1-benzofuran-2-yl)methanol (CAS: 38220-77-8): Bromine at the 5-position and hydroxymethyl at the 2-position.
b. Functional Group Variations
- Methoxy vs. Hydroxymethyl Groups: Compounds like (5-Bromo-2-methoxyphenyl)methanol () replace the hydroxymethyl with methoxy (-OCH₃), which is electron-donating. Methoxy groups typically increase lipophilicity but reduce hydrogen-bonding capacity compared to -CH₂OH .
Biological Activity
(7-Bromo-2-fluoro-benzofuran-5-yl)methanol is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Synthesis Methods
The synthesis of (7-Bromo-2-fluoro-benzofuran-5-yl)methanol typically involves several key steps:
- Bromination : Benzofuran is brominated using bromine or N-bromosuccinimide (NBS).
- Fluorination : The brominated product undergoes fluorination using diethylaminosulfur trifluoride (DAST).
- Methanol Introduction : The methanol group is introduced to form the final product.
These methods can be optimized for yield and purity, often utilizing continuous flow reactors in industrial settings.
Biological Activity
Research indicates that (7-Bromo-2-fluoro-benzofuran-5-yl)methanol exhibits various biological activities, particularly in anticancer and antimicrobial domains.
Anticancer Properties
Studies have shown that benzofuran derivatives, including (7-Bromo-2-fluoro-benzofuran-5-yl)methanol, can inhibit the proliferation of cancer cell lines. For instance, a study assessed the cytotoxicity against several cell lines, revealing significant antiproliferative activity. The compound's mechanism may involve the inhibition of specific enzymes linked to cell growth and proliferation .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| ME-180 | 0.08 | High potency |
| A549 | 0.09 | Comparable to standard drug |
| ACHN | 0.06 | Effective against renal cancer |
| B-16 | 0.17 | Melanoma cell line |
Antimicrobial Activity
In addition to anticancer effects, (7-Bromo-2-fluoro-benzofuran-5-yl)methanol has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although specific mechanisms remain under exploration.
The precise mechanism of action for (7-Bromo-2-fluoro-benzofuran-5-yl)methanol is not fully elucidated but appears to involve:
- Enzyme Inhibition : The compound may bind to and inhibit enzymes involved in critical pathways such as cell cycle regulation.
- Receptor Interaction : Potential interactions with various receptors could lead to altered cellular signaling pathways, contributing to its biological effects .
Comparative Analysis
When compared to similar compounds, (7-Bromo-2-fluoro-benzofuran-5-yl)methanol exhibits unique properties due to the presence of both bromine and fluorine atoms along with a methanol group. This combination enhances its stability and bioavailability.
| Compound | Key Features | Biological Activity |
|---|---|---|
| (7-Bromo-2-fluoro-benzofuran) | Lacks methanol group | Moderate activity |
| (5-Bromo-benzofuran-2-yl)-methanol | Lacks fluorine atom | Lower potency |
| (7-Bromo-2,3-dihydrobenzofuran) | Similar structure without fluorine | Reduced activity |
Case Studies
Recent studies have highlighted the effectiveness of benzofuran derivatives in targeting specific cancer types. For example, compounds structurally related to (7-Bromo-2-fluoro-benzofuran-5-yl)methanol have demonstrated improved efficacy in inhibiting tumor growth in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
